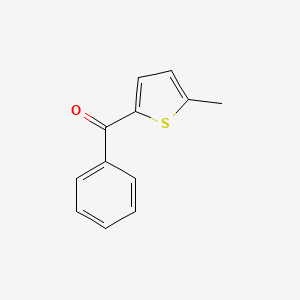

(5-Methylthiophen-2-yl)(phenyl)methanone

Description

The exact mass of the compound (5-Methylthiophen-2-yl)(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Methylthiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQSKSSFQCFCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27049-94-1 | |

| Record name | (5-methylthiophen-2-yl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone

This technical guide details the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone (CAS: 13603-30-0), also known as 2-benzoyl-5-methylthiophene.[1]

Executive Summary

(5-Methylthiophen-2-yl)(phenyl)methanone is a diaryl ketone featuring a thiophene bioisostere.[1] In drug discovery, this scaffold is a critical intermediate for A1 Adenosine Receptor Positive Allosteric Modulators (PAMs) , utilized in developing non-opioid analgesics and cardioprotective agents. Beyond medicinal chemistry, the compound exhibits distinct triplet-state photochemical properties, making it a valuable precursor for photoinitiators and functional materials.

This guide prioritizes the Friedel-Crafts Acylation as the primary industrial pathway due to its atom economy and scalability, while presenting Grignard Addition and Pd-Catalyzed Cross-Coupling as high-precision alternatives for complex analog generation.[1]

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of the target molecule relies on the formation of the central C(sp²)–C(=O) bond. The electron-rich nature of the 5-methylthiophene ring makes it an ideal nucleophile for electrophilic aromatic substitution (EAS).[1]

Pathway Logic[1]

-

Disconnection A (Friedel-Crafts): Cleavage of the carbonyl-thiophene bond.[1] Requires an activated acyl electrophile (Benzoyl chloride) and a nucleophilic arene (2-Methylthiophene).[1]

-

Disconnection B (Organometallic): Cleavage of the carbonyl-phenyl bond or carbonyl-thiophene bond using a polarity inversion (umpolung) or cross-coupling strategy.[1][2]

Primary Pathway: Friedel-Crafts Acylation

Best for: Scale-up, cost-efficiency, and standard laboratory synthesis.[1]

This pathway utilizes the high electron density at the C5 position of 2-methylthiophene. The methyl group at C2 activates the ring, but also directs substitution to the open

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion intermediate from benzoyl chloride and a Lewis acid (AlCl₃ or SnCl₄). The thiophene ring attacks this electrophile to form a sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.

Experimental Protocol

Reagents:

-

2-Methylthiophene (1.0 equiv)[1]

-

Benzoyl Chloride (1.1 equiv)[1]

-

Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Historical standard, now avoided due to toxicity).

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in dry DCM (100 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C.

-

Electrophile Formation: Add benzoyl chloride (15.5 g, 110 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium complex (solution typically turns yellow/orange).

-

Substrate Addition: Add 2-methylthiophene (9.8 g, 100 mmol) dissolved in DCM (20 mL) dropwise over 45 minutes. Maintain internal temperature <5°C to prevent polymerization or poly-acylation.[1]

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quenching: Pour the dark reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic hydrolysis of aluminum salts.

-

Work-up: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove benzoic acid), water, and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (b.p. ~130°C at 0.06 mmHg) or recrystallization from hexane/ethanol if solid (m.p. ~168–171°C for derivatives, though this specific congener is often a low-melting solid or oil).[1]

Quantitative Data Summary:

| Parameter | Value | Notes |

| Yield | 75–85% | High efficiency route.[1] |

| Regioselectivity | >95:5 | C5 (major) vs C3/C4 (minor).[1] |

| Atom Economy | 78% | Loss of HCl is the primary byproduct. |

Alternative Pathway: Grignard Addition

Best for: Acid-sensitive substrates or when avoiding Lewis acids.[1]

This route avoids the harsh conditions of AlCl₃. It involves the addition of a thiophene-derived Grignard reagent to benzonitrile, forming an imine intermediate that hydrolyzes to the ketone.

Experimental Protocol

-

Grignard Formation: React 2-bromo-5-methylthiophene with Mg turnings in dry THF to form (5-methylthiophen-2-yl)magnesium bromide.[1]

-

Addition: Cool the Grignard solution to 0°C. Add benzonitrile (1.0 equiv) dropwise.

-

Reflux: Heat to reflux for 3 hours to drive the formation of the ketimine salt.

-

Hydrolysis: Cool to RT and add dilute H₂SO₄ or HCl (3M). Reflux for 1 hour to hydrolyze the imine to the ketone.

-

Isolation: Extract with diethyl ether, wash, and purify as above.

Advanced Pathway: Pd-Catalyzed Carbonylative Coupling

Best for: Late-stage functionalization in drug discovery libraries.[1]

For researchers requiring high modularity (e.g., varying the phenyl ring with complex substituents), a carbonylative Suzuki-Miyaura coupling is recommended.

-

Substrates: 5-Methyl-2-thiopheneboronic acid + Aryl iodide.[1]

-

Catalyst: Pd(OAc)₂ / Xantphos.

-

CO Source: Carbon monoxide balloon (1 atm) or solid CO source (e.g., Mo(CO)₆).[1]

-

Advantage: Allows introduction of the carbonyl group and coupling of two aryl rings in a single step under mild conditions.

Process Optimization & Troubleshooting

Regioselectivity Control

In the Friedel-Crafts route, the methyl group at position 2 is an ortho/para director (relative to itself). In the thiophene system:

-

C5 (Target): The "para-like" position. It is sterically unhindered and electronically activated.

-

C3: The "ortho-like" position.[1] Sterically hindered by the methyl group.

-

Control: Conducting the reaction at lower temperatures (0°C to -10°C) favors the kinetic product (C5) and minimizes C3 acylation.

Impurity Profile

-

Dimerization: Oxidative coupling of thiophene rings can occur if the Lewis acid is too strong or damp. Use anhydrous conditions.

-

De-acylation: Reversible in the presence of strong acid and heat; avoid prolonged heating during the quench.

Workflow Visualization

References

-

Photochemical Reactivity of Benzoylthiophenes Arnold, D. R., & Birtwistle, D. H. (1974). The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene. [2][4]

-

Friedel-Crafts Acylation Methodology Vekariya, R. H., & Aubé, J. (2016).[5] An Intermolecular Friedel–Crafts Acylation in Hexafluoro-2-propanol Provides Aryl and Heteroaryl Ketones. [1]

-

Medicinal Chemistry Application (A1AR PAMs) Romagnoli, R., et al. (2012).[6][7] Synthesis and biological evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[(4-Arylpiperazin-1-yl)methyl]-5-substituted thiophenes. [1][7]

-

Grignard Synthesis of Thiophene Ketones Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Solvent in the Preparation of Thiophene Ketones.

-

General Review of Acylation Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. Comprehensive Organic Synthesis. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Regioselective Friedel-Crafts Acylation of 2-Methylthiophene with Benzoyl Chloride: Mechanistic Insights and Optimization Strategies

Executive Summary

This technical guide provides an in-depth analysis of the Friedel-Crafts acylation of 2-methylthiophene using benzoyl chloride. By examining the electronic directing effects, catalyst selection, and thermodynamic controls, this whitepaper establishes a robust, self-validating protocol for synthesizing 2-benzoyl-5-methylthiophene (also known as (5-methylthiophen-2-yl)(phenyl)methanone). This transformation is a critical step in the synthesis of photochromic diarylethenes, organic semiconductors, and antiviral pharmaceuticals.

Mechanistic Rationale & Regioselectivity

The Friedel-Crafts acylation of thiophene derivatives is governed by the inherent electron-rich nature of the heteroaromatic ring. Thiophene is significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene.

When substituting 2-methylthiophene, the regioselectivity is dictated by a synergistic directing effect :

-

Heteroatom Directing Effect: The sulfur atom stabilizes the adjacent positive charge in the Wheland intermediate through resonance, making the

-positions (C-2 and C-5) the kinetically favored sites for electrophilic attack. -

Substituent Directing Effect: The C-2 position is sterically blocked by the methyl group. Furthermore, the methyl group is weakly electron-donating via hyperconjugation, which enriches the electron density of the

-system, specifically activating the C-5 position.

Consequently, the electrophilic attack by the acylium ion occurs almost exclusively at the C-5 position, yielding 2-benzoyl-5-methylthiophene.

Fig 1: Mechanistic pathway of the regioselective Friedel-Crafts acylation at the C-5 position.

Catalyst Selection & Causality

The choice of catalyst dictates the reaction kinetics, overall yield, and environmental footprint.

-

Aluminum Chloride (AlCl3): The traditional and most effective Lewis acid for this transformation. AlCl3 coordinates with the carbonyl oxygen of benzoyl chloride to generate a highly reactive acylium ion (

). Because the newly formed ketone product also coordinates strongly with AlCl3 (deactivating the catalyst), a full stoichiometric amount (typically 1.0 to 1.2 equivalents) is strictly required to drive the reaction to completion . -

Solid Acids (e.g., Zeolite HBEA): Recent green chemistry initiatives have explored solid catalysts like HBEA or metal-exchanged zeolites to prevent the generation of hazardous aluminum waste. While effective for simple arenes, their rigid pore structures can limit the diffusion of bulky acylating agents, often requiring higher temperatures and yielding lower conversions compared to homogeneous Lewis acids .

Quantitative Data Summary

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| AlCl3 (1.0 eq) | Dichloromethane (DCM) | 0 to 25 | 2.0 | 95 | Madia et al. |

| AlCl3 (excess) | Carbon Disulfide (CS2) | Reflux | 4.0 | 81 | Arnold et al. |

| HBEA Zeolite | 1,2-Dichloroethane | Reflux | 3.0 | 52–58* | Sartori et al. |

*Note: Yield reported for the analogous acylation of 2-methylthiophene with p-nitrocarboxylic acid derivatives, illustrating the general efficiency drop when substituting homogeneous Lewis acids with solid-acid catalysts.

Experimental Workflow & Protocol

To ensure high fidelity and trustworthiness, the following protocol represents a self-validating system utilizing AlCl3 in dichloromethane (DCM). DCM is chosen as the solvent because it is non-coordinating, dissolves the acylium-AlCl3 complex effectively, and has a low boiling point for easy removal.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet. Add anhydrous AlCl3 (0.7 mmol, 1.0 eq) to anhydrous DCM (10 mL) and cool the suspension to 0 °C using an ice bath.

-

Acylium Generation: Add benzoyl chloride (0.7 mmol, 1.0 eq) dropwise to the AlCl3 suspension. Stir for 15 minutes at 0 °C to allow the complete formation of the acylium ion complex.

-

Electrophilic Attack: Slowly add 2-methylthiophene (0.7 mmol, 1.0 eq) to the mixture. Causality note: Thiophenes are sensitive to strong Lewis acids and can polymerize. The slow addition at 0 °C controls the exotherm and kinetically traps the mono-acylated product, preventing acid-catalyzed oligomerization.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1) until the starting material is consumed.

-

Quenching & Work-up: Carefully quench the reaction by pouring the mixture into 40 mL of ice-cold water to hydrolyze the aluminum-ketone complex. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO3, then brine, and dry over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via vacuum distillation (b.p. 130 °C at 0.06 mmHg) or silica gel column chromatography to afford 2-benzoyl-5-methylthiophene as a pale-yellow solid/oil .

Fig 2: Step-by-step experimental workflow for the synthesis of 2-benzoyl-5-methylthiophene.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized molecule.

-

Spectroscopic Markers (1H NMR in CDCl3): The success of the C-5 regioselective attack is confirmed by the presence of two distinct doublets in the aromatic thiophene region (typically around

6.8 and 7.5 ppm) with a coupling constant of J ≈ 3.5–4.0 Hz. This coupling pattern is characteristic of the H-3 and H-4 protons on a 2,5-disubstituted thiophene. The methyl group will appear as a sharp singlet near -

Troubleshooting Regioisomers: If a mixture of regioisomers (e.g., C-3 acylation) is observed during NMR analysis, it indicates that the reaction temperature spiked during the addition phase, leading to thermodynamic rather than kinetic control. To resolve this, ensure strict adherence to 0 °C during the introduction of 2-methylthiophene and decrease the addition rate.

References

-

Title: The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene Source: Canadian Journal of Chemistry URL: [Link]

-

Title: In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

Preparation and Characterization of (5-Methylthiophen-2-yl)(phenyl)methanone: A Comprehensive Technical Guide

Introduction

(5-Methylthiophen-2-yl)(phenyl)methanone (also known as 2-benzoyl-5-methylthiophene) is a structurally significant aryl-thienyl ketone. The molecule features a planar thiophene ring connected to a phenyl ring via a carbonyl linkage, a structural framework highly valued in medicinal chemistry and materials science[1]. The presence of the methyl substituent at the 5-position of the thiophene ring introduces unique electronic modulation and steric parameters, influencing both the molecule's reactivity and its interactions with biological targets compared to unsubstituted analogs[1].

This whitepaper provides an in-depth technical guide on the synthesis, mechanistic causality, and physicochemical characterization of this compound, designed for researchers and drug development professionals.

Synthetic Methodologies and Mechanistic Causality

The most robust and scalable method for synthesizing (5-Methylthiophen-2-yl)(phenyl)methanone is the Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride[1].

Expertise & Experience: The Causality of Reaction Design

In unsubstituted thiophene, electrophilic aromatic substitution strongly favors the 2-position (the

When utilizing 2-methylthiophene, the 2-position is already occupied by a methyl group. The methyl group acts as an electron-donating group (EDG) via hyperconjugation, which activates the thiophene ring and strongly directs the incoming electrophile to the other available

The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is the standard, highly potent catalyst for Friedel-Crafts acylations[3], thiophene rings are sensitive to strong Lewis acids and can undergo unwanted polymerization. Therefore, strict temperature control (0 °C to room temperature) is mandatory. The initial benzoylthiophene product is deactivated by the electron-withdrawing carbonyl group, which effectively prevents unwanted polyacylation[2][4].

Caption: Mechanistic pathway of the regioselective Friedel-Crafts acylation forming the target ketone.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following step-by-step protocol incorporates built-in validation checkpoints to prevent common failure modes such as catalyst quenching or substrate polymerization.

Materials Required:

-

2-Methylthiophene (1.0 equiv)

-

Benzoyl chloride (1.05 equiv)

-

Anhydrous Aluminum chloride (AlCl₃, 1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

-

System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of dry nitrogen. Causality: AlCl₃ is highly sensitive to moisture; any residual water will violently quench the catalyst and halt the generation of the acylium ion[2].

-

Reagent Mixing: Dissolve 2-methylthiophene and benzoyl chloride in anhydrous CH₂Cl₂. Cool the mixture to 0 °C using an ice-water bath. Validation Check: The solution must remain clear; cloudiness indicates moisture contamination.

-

Catalyst Addition: Add anhydrous AlCl₃ in small portions over 30 minutes. Causality: Slow addition controls the exothermic generation of the acylium ion, preventing localized heating that could polymerize the electron-rich thiophene ring[3].

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).

-

Quenching: Carefully pour the dark reaction mixture into a beaker containing crushed ice and 1 M HCl. Causality: The acidic quench is required to break the strong complex formed between the Lewis acid and the newly formed carbonyl oxygen, liberating the free ketone[4].

-

Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous MgSO₄.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product via vacuum distillation. The pure compound distills at approximately 130 °C at 0.06 mmHg[5].

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Physicochemical Characterization and Data Presentation

Accurate characterization is paramount for verifying the structural integrity of the synthesized compound. The methyl group significantly influences both the physical properties and the spectroscopic signatures[1][5].

Quantitative Physicochemical and Spectroscopic Data

| Property / Parameter | Value / Description | Reference |

| Molecular Formula | C₁₂H₁₀OS | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| Physical State | Liquid at room temperature | [5] |

| Boiling Point | 130 °C at 0.06 mmHg (334.1 °C at 760 mmHg) | [1],[5] |

| LogP (Predicted) | 3.24 | [1] |

| UV Absorption ( | 253 nm ( | [5] |

| IR Spectroscopy ( | 1630 cm⁻¹ (C=O stretch), 1450, 1295, 710 cm⁻¹ | [5] |

Spectroscopic Insights:

The ultraviolet absorption spectrum is a composite of transitions involving the benzoyl and thienyl chromophores. The

Photochemical Reactivity and Advanced Applications

Beyond its role as a stable building block, the ketone moiety in (5-Methylthiophen-2-yl)(phenyl)methanone exhibits fascinating photochemical reactivity. The lowest excited triplet state is assigned as a

When subjected to ultraviolet irradiation, the polarized carbon-oxygen double bond becomes highly reactive. Unlike some ortho-methyl substituted benzoylthiophenes that undergo rapid intramolecular hydrogen abstraction (photoenolization) leading to deuterium exchange, the 5-methyl derivative does not possess a methyl group adjacent to the carbonyl. Therefore, its primary photochemical pathway involves photocycloaddition reactions (such as the Paternò-Büchi reaction) with olefins to form oxetanes[5][6]. This unique reactivity profile makes it a subject of interest in photopolymerization and the synthesis of complex spiro-heterocycles.

References

-

[3] Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry. URL:[Link]

-

[4] Title: Friedel-Crafts Acylation. Source: Organic Chemistry Portal. URL:[Link]

-

[6] Title: The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene. Source: Canadian Science Publishing. URL:[Link]

-

[5] Title: The Photochemical Reactivity of Some Benzoylthiophenes. 111. The Effect of an Adjacent Methyl Group on the Excited State. Source: Canadian Science Publishing. URL:[Link]

Sources

- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Elucidation and Analytical Workflows for (5-Methylthiophen-2-yl)(phenyl)methanone

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The unambiguous structural characterization of synthetic intermediates is a foundational pillar of modern drug development and materials science. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for (5-Methylthiophen-2-yl)(phenyl)methanone . By detailing not only the quantitative data but the mechanistic causality behind the analytical workflows, this guide serves as a robust framework for researchers conducting structural validation.

Structural Context and Chemical Significance

(5-Methylthiophen-2-yl)(phenyl)methanone (Chemical Formula:

The presence of the electron-donating methyl group at the 5-position of the thiophene ring introduces steric hindrance and alters the molecule's electronic properties, directly modulating its reactivity compared to unsubstituted analogs[1]. This electronic modulation is highly visible across all spectroscopic modalities, particularly in the deshielding effects observed in NMR and the resonance-shifted carbonyl stretching frequencies in FT-IR[2].

Orthogonal spectroscopic workflow for the structural validation of synthetic compounds.

Spectroscopic Profiling: Data Synthesis and Causality

The following tables consolidate the expected spectroscopic parameters for (5-Methylthiophen-2-yl)(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|

| 2.55 | Singlet (s) | 3H | - | Thiophene-

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|

| 16.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis confirms the presence of the critical functional groups. Because the carbonyl group is flanked by two aromatic systems, extensive pi-conjugation lowers the force constant of the C=O double bond. Consequently, the carbonyl stretch is observed at 1630 cm⁻¹, significantly lower than the 1715 cm⁻¹ typical of isolated aliphatic ketones[2].

Table 3: Key FT-IR Peak Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |

|---|---|---|

| 3060 | Weak | Aromatic C-H stretch |

| 2920, 2850 | Weak | Aliphatic C-H stretch (Methyl group) |

| 1630 | Strong | Conjugated C=O stretch[2] |

| 1450 | Medium | Aromatic C=C stretch[2] |

| 1295 | Strong | C-CO-C asymmetric stretch[2] |

| 710 | Strong | C-H out-of-plane bending (Aromatic rings)[2] |

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV yields a robust molecular ion (

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Ion Identity | Loss Pathway |

|---|

| 202 | ~50 |

Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Experimental Workflows and Self-Validating Protocols

To ensure the highest degree of scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates internal checks to eliminate artifacts and ensure reproducibility.

NMR Sample Preparation and Acquisition

-

Solvent Selection & Locking: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (

). -

Internal Standardization: Ensure the

contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal is electronically calibrated to exactly 0.00 ppm, serving as an internal zero-point reference to validate the accuracy of all subsequent chemical shifts. -

Shimming & Tuning: Insert the NMR tube into the probe. Automatically tune and match the probe to the specific impedance of the sample. Perform rigorous gradient shimming on the Z-axis to optimize the Free Induction Decay (FID) profile, ensuring sharp, symmetrical peaks with baseline resolution.

-

Acquisition: Acquire

data using a standard 30-degree pulse sequence with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between scans.

FT-IR Analysis Protocol (ATR Method)

-

Background Subtraction (Self-Validation): Prior to sample introduction, collect a single-beam background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal. This critical step automatically subtracts ambient

and atmospheric water vapor from the final spectrum. -

Sample Application: Apply 1-2 mg of the neat solid compound directly onto the ATR crystal. ATR is preferred over traditional KBr pelleting as it is non-destructive and eliminates moisture-induced spectral artifacts in the 3200-3600 cm⁻¹ region.

-

Compression & Acquisition: Lower the pressure anvil to ensure intimate contact between the crystal and the sample. Acquire 32 co-added scans at a resolution of 4 cm⁻¹ to maximize the signal-to-noise ratio.

GC-MS Workflow for Fragmentation Analysis

-

System Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). This standardizes the mass-to-charge (m/z) axis and optimizes lens voltages to ensure uniform resolution across the 50-500 Da mass range.

-

Ionization Standardization: Set the Electron Ionization (EI) source to exactly 70 eV. This specific kinetic energy is universally standardized because it maximizes ionization efficiency while generating reproducible fragmentation patterns that can be directly cross-referenced against NIST spectral libraries.

-

Injection & Separation: Inject 1 µL of a 100 ppm solution (in GC-grade hexane) into the inlet (split ratio 1:50). Elute through a non-polar capillary column (e.g., HP-5MS) using a temperature gradient to ensure the compound enters the high-vacuum MS source as a pure, isolated vapor.

References

- Title: (5-Methylthiophen-2-yl)(phenyl)

- Title: The Photochemical Reactivity of Some Benzoylthiophenes. III.

Sources

The Thienyl Ketone Scaffold: Physicochemical Profiling & Synthetic Utility

Executive Summary

The thienyl ketone moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl ketones. While offering similar steric bulk to benzene, the thiophene ring introduces unique electronic properties—specifically high electron density and the capacity for specific non-covalent interactions (e.g., sulfur-aromatic interactions). This guide provides a technical deep-dive into the physicochemical behavior, synthetic accessibility, and metabolic profile of substituted thienyl ketones, designed for application scientists and medicinal chemists.

Part 1: Electronic Architecture & Substituent Effects

Thiophene vs. Benzene: The Bioisosteric Divergence

While often used interchangeably with phenyl rings, the thiophene ring in a ketone scaffold exerts a stronger electron-donating effect via resonance (+M effect) than a benzene ring. The sulfur atom’s lone pair actively participates in the

Key Physicochemical Consequence: In a thienyl ketone, the carbonyl carbon is less electrophilic than in a corresponding phenyl ketone. The strong resonance donation from the thiophene ring increases the single-bond character of the carbonyl bond.

-

Hammett Correlation: Substituents on the thiophene ring follow Hammett linear free-energy relationships, but standard

and-

2-Position (

): Correlates closely with para-benzene substituents but with higher sensitivity to resonance effects. -

3-Position (

): Correlates with meta-benzene substituents.

-

Regioselectivity Logic

The electron-rich nature of thiophene dictates that electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, occurs preferentially at the 2-position (

-

Mechanism: Attack at C2 yields a sigma complex stabilized by three resonance structures (including one where sulfur bears the positive charge). Attack at C3 yields only two resonance structures.

-

Implication: Synthesizing 3-thienyl ketones requires indirect methods (e.g., lithiation of 3-bromothiophene) or blocking the 2-position.

Part 2: Spectroscopic Characterization

Accurate identification relies on distinguishing the thienyl moiety from phenyl analogs.

Infrared (IR) Spectroscopy

The "super-aromatic" donation lowers the carbonyl stretching frequency (

| Scaffold Type | Electronic Rationale | |

| Aliphatic Ketone | No conjugation; pure double bond character. | |

| Phenyl Ketone | Conjugation lowers bond order. | |

| 2-Thienyl Ketone | Stronger +M effect from S-atom further reduces bond order. |

Nuclear Magnetic Resonance (NMR)

The coupling constants (

-

-Protons (H2, H5): Typically appear downfield (

-

-Protons (H3, H4): Typically appear upfield (

-

Diagnostic Coupling:

- (Critical for distinguishing isomers)

Part 3: Synthetic Protocol (Friedel-Crafts Acylation)

Objective: Synthesis of 2-acetylthiophene (and substituted analogs). Self-Validating Logic: The protocol uses a stoichiometry that accounts for the Lewis acid complexing with the product carbonyl, preventing incomplete conversion.

Reagents & Setup

-

Substrate: Thiophene (or substituted derivative).

-

Acylating Agent: Acetyl chloride (1.1 eq).

-

Catalyst: Tin(IV) chloride (

) or Aluminum chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Workflow

-

Preparation: Flame-dry a 3-neck round bottom flask under

atmosphere. -

Lewis Acid Activation: Dissolve

in DCM at-

Observation: Evolution of HCl gas (bubbler check). Formation of the acylium ion complex.

-

-

Addition: Add Thiophene dropwise, maintaining temp

.-

Causality: Low temperature prevents polymerization of the electron-rich thiophene ring.

-

-

Reaction: Warm to RT and stir for 2 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

-

Quenching (Critical): Pour mixture over crushed ice/HCl.

-

Why? Breaks the strong

-Ketone complex.

-

-

Isolation: Extract with DCM, wash with

(remove acid), brine, and dry over

Visualization: Synthetic Decision Logic

Caption: Decision tree for the synthesis of substituted thienyl ketones, highlighting regioselectivity constraints.

Part 4: Biological Implications & Metabolic Stability[4]

The thienyl ketone scaffold is not metabolically inert. Researchers must screen for "Bioactivation," a process where the thiophene ring is oxidized to reactive intermediates.

The S-Oxidation Liability

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the thiophene sulfur.

-

Step 1: Oxidation to Thiophene S-oxide .

-

Step 2: This intermediate is not aromatic and acts as a diene.

-

Step 3: It can function as a Michael Acceptor, reacting with nucleophiles (e.g., Glutathione or protein residues), leading to hepatotoxicity.

Mitigation Strategy:

-

Substitution: Placing bulky groups (e.g., Cl, Me) at the 5-position blocks the metabolic attack or sterically hinders the approach of CYPs.

-

Electron Withdrawal: Adding EWGs to the ring reduces the electron density, making the sulfur less prone to oxidation.

Visualization: Metabolic Bioactivation Pathway

Caption: Metabolic fate of the thienyl moiety. S-oxidation creates electrophiles that must be detoxified by Glutathione (GSH).

Part 5: Physicochemical Data Summary

| Property | Thiophene Analog | Benzene Analog | Impact on Drug Design |

| LogP | ~1.81 (Unsubstituted) | ~2.13 | Thiophene is slightly less lipophilic, improving solubility. |

| Aromaticity | High (Resonance Energy ~29 kcal/mol) | Very High (~36 kcal/mol) | Thiophene is more reactive to electrophiles. |

| H-Bonding | Weak Acceptor (S atom) | None | Sulfur can engage in S...H-O interactions. |

| Metabolic Risk | Moderate (S-oxidation) | Low (Epoxidation rare) | Requires "Metabolic Soft Spot" screening. |

References

-

Regioselectivity in Thiophene Acylation: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

Friedel-Crafts Methodology: Anderson, H. J.; Aldrich, P. E. "The Friedel-Crafts Acylation of Thiophene."[1][2][3][4] Can. J. Chem.1960 , 38, 2550.

-

Metabolic Activation: Dansette, P. M., et al. "Bioactivation of Thiophene-Containing Drugs." Chem. Res. Toxicol.2005 , 18, 1575.

- Spectroscopic Properties: Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley, 2005. (Standard Reference for IR/NMR shifts).

-

Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529.

Sources

Pharmacological Relevance and Synthetic Utility of (5-Methylthiophen-2-yl)(phenyl)methanone: A Technical Guide

Executive Summary & Structural Significance

(5-Methylthiophen-2-yl)(phenyl)methanone, commonly referred to as 2-benzoyl-5-methylthiophene, is a highly versatile heterocyclic scaffold that bridges the domains of medicinal chemistry, materials science, and photochemistry[1]. The molecule features a planar thiophene ring connected to a phenyl ring via a ketone linkage.

From a mechanistic perspective, the pharmacological and chemical utility of this compound is dictated by a "push-pull" electronic system. The 5-methyl group acts as an electron-donating, activating moiety, while the 2-benzoyl group is strongly electron-withdrawing and deactivating[1]. This precise electronic balance dictates its regioselectivity (directing subsequent electrophilic attacks to the C4 position) and makes the polarized carbonyl carbon highly susceptible to nucleophilic attack, serving as the primary site for derivatization into biologically active oxime ethers and thiosemicarbazones[1].

Table 1: Physicochemical & Pharmacokinetic Predictors

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in biological systems and designing synthetic routes[1].

| Property | Value | Implication for Drug Design |

| Molecular Formula | C12H10OS | Low molecular weight favors oral bioavailability. |

| Molecular Weight | 202.27 g/mol | Well within Lipinski's Rule of 5 (MW < 500). |

| LogP (Predicted) | 3.24 | Optimal lipophilicity for membrane permeability. |

| Melting Point | 24 °C | Liquid/low-melting solid at room temperature. |

| Boiling Point | 334.1 °C (at 760 mmHg) | High thermal stability for rigorous reaction conditions. |

| Density | 1.2 g/cm³ | Standard for halogen-free aromatic heterocycles. |

Core Pharmacological Applications

While (5-Methylthiophen-2-yl)(phenyl)methanone is rarely administered as a final therapeutic agent, it is a highly privileged building block. Derivatization of its ketone moiety or structural analogs yields potent pharmacological modulators.

Antitumor and Anti-Platelet Agents (Oxime Ethers)

Condensation of the ketone moiety with hydroxylamines yields oxime ethers. Benzoylthiophene oxime ethers have demonstrated significant biological activities, including anti-aggregating activity against platelets, as well as potent antibacterial and anti-inflammatory effects[2]. Furthermore, related thiophene oxime derivatives have shown marked antitumor efficacy by reducing the viability of cancer cell lines (such as HeLa and MCF-7)[2]. The causality behind this activity lies in the oxime ether linkage, which provides enhanced metabolic stability compared to the parent ketone, while the added functional groups (e.g., morpholinoethyl moieties) optimize target binding and cellular uptake.

Antimicrobial Agents (Thiosemicarbazone Metal Complexes)

Reacting the core scaffold with thiosemicarbazide yields bidentate ligands that readily chelate transition metals. Studies have shown that Co(II) complexes of 2-benzoylthiophene thiosemicarbazones exhibit significantly higher antimicrobial and antifungal activity than the free ligands[3]. Mechanistic Causality: This enhancement is explained by Tweedy's chelation theory. Chelation reduces the polarity of the Co(II) ion by partially sharing its positive charge with the donor groups of the ligand. This increases the lipophilicity of the entire complex, facilitating its permeation through the lipid layers of bacterial cell membranes, leading to cellular disruption[3].

Allosteric Modulation of the Adenosine A1 Receptor (A1AR)

Although utilizing an isomeric scaffold (2-amino-3-benzoylthiophenes), the benzoylthiophene class is famous for providing the first Positive Allosteric Modulators (PAMs) for G protein-coupled receptors (GPCRs), such as PD 81,723[4]. Mechanistic Causality: Orthosteric A1AR agonists often fail in clinical trials due to on-target side effects like bradycardia and hypotension. Benzoylthiophene PAMs solve this by binding to a topographically distinct allosteric site—unexpectedly located on the receptor's outer surface in contact with the phospholipid bilayer[5]. They do not activate the receptor directly but stabilize the active conformation, decreasing the rate of endogenous agonist dissociation[4]. This provides exquisite spatial and temporal selectivity, offering cardioprotection without systemic toxicity.

Table 2: Pharmacological Activity of Benzoylthiophene Derivatives

| Derivative Class | Primary Reagent | Pharmacological Target/Effect | Coordination/Binding |

| Oxime Ethers | Hydroxylamines | Antitumor (HeLa, MCF-7), Anti-platelet | Covalent target binding |

| Thiosemicarbazones | Thiosemicarbazide | Antimicrobial, Antifungal | Bidentate (N, S) |

| Co(II) Complexes | Co(II) salts + Ligand | Enhanced antimicrobial | Octahedral[Co(L2)X2] |

| 2-Amino-3-benzoylthiophenes | Gewald Reaction | A1AR Positive Allosteric Modulator | Lipid-facing allosteric site |

Visualizing Pathways and Mechanisms

Fig 1. Divergent synthetic and photochemical pathways of the core scaffold.

Fig 2. Coordination and antimicrobial mechanism of Co(II) thiosemicarbazone complexes.

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol 1: Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone via Friedel-Crafts Acylation

This method utilizes electrophilic aromatic substitution, driven by the activating nature of the 5-methyl group on the thiophene ring[6].

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-methylthiophene (0.1 mol) and benzoyl chloride (0.1 mol) in 500 mL of anhydrous carbon disulfide (CS₂).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 0.22 mol) in small portions over 1 hour[6].

-

Self-Validation Checkpoint: The formation of a deep orange/red colored complex upon the addition of AlCl₃ confirms the generation of the highly reactive acylium ion intermediate.

-

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours[6]. Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material spot disappears, replaced by a strongly UV-active product spot.

-

Quenching & Extraction: Pour the reaction mixture carefully onto 500 g of crushed ice to hydrolyze the aluminum complex[6]. Separate the organic layer. Extract the aqueous layer with additional CS₂ (500 mL).

-

Purification: Wash the combined organic layers with 10% NaOH (250 mL) to remove unreacted benzoic acid, followed by water (250 mL). Dry over anhydrous Na₂SO₄, evaporate the solvent, and purify via vacuum distillation (b.p. 130 °C at 0.06 mm Hg) to yield the pure ketone (approx. 81% yield)[6].

-

Self-Validation Checkpoint: FTIR analysis must show a strong, sharp carbonyl (C=O) stretching peak at ~1630 cm⁻¹[6].

-

Protocol 2: Synthesis of Co(II) Thiosemicarbazone Complexes (Antimicrobial Agents)

This protocol converts the core scaffold into a bidentate ligand, followed by metal chelation[3].

-

Ligand Synthesis: Reflux (5-Methylthiophen-2-yl)(phenyl)methanone with an equimolar amount of thiosemicarbazide in absolute ethanol for 7-8 hours. Adjust the pH to 3-4 using glacial acetic acid to catalyze the condensation[3].

-

Ligand Isolation: Cool the mixture to induce precipitation. Filter, wash with cold ethanol, and recrystallize.

-

Self-Validation Checkpoint: The C=O peak at 1630 cm⁻¹ in the FTIR spectrum must disappear, replaced by a C=N (imine) stretch at ~1610 cm⁻¹.

-

-

Complexation: Dissolve the synthesized ligand in ethanol and add an equimolar amount of a Co(II) salt (e.g., CoCl₂·6H₂O). Reflux for an additional 4 hours.

-

Isolation of Complex: Filter the resulting colored precipitate, wash with ethanol and diethyl ether, and dry in a vacuum desiccator[3].

-

Self-Validation Checkpoint: The C=N stretch in the FTIR spectrum should shift to a lower frequency (~1580 cm⁻¹), indicating successful coordination of the azomethine nitrogen to the metal center. Magnetic susceptibility measurements should yield a magnetic moment of ~3.8 - 4.2 BM, confirming three unpaired electrons and a high-spin octahedral geometry[3].

-

References

-

Benchchem. Structural Significance and Fundamental Chemical Properties in Research Contexts.1

-

Canadian Science Publishing. The Photochemical Reactivity of Some Benzoylthiophenes. 111. The Effect of an Adjacent Methyl Group on the Excited State.6

-

National Center for Biotechnology Information (PMC). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents.2

-

NPAA. Study of Coordination Mode of Bidentate Ligands Derivative of 2-Benzoylpyridine Thiosemicarbazone, 2-Benzoylpyridine semicarbazone, and 2-Benzoyl thiophene thiosemicarbazone and their Co(II) complexes.3

-

Frontiers in Pharmacology. Small molecule allosteric modulation of the adenosine A1 receptor.4

-

ACS Medicinal Chemistry Letters. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators.5

Sources

- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]

- 2. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Coordination Mode of Bidentate Ligands Derivative of 2-Benzoylpyridine Thiosemicarbazone, 2-Benzoylpyridine semicarbazone, and 2-Benzoyl thiophene thiosemicarbazone and their Co(II) complexes : Synthesis, Characterization, and their Biological Ac – International Journal of Therapeutic Applications [npaa.in]

- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Exploring the Electronic Structure of Aryl Thiophene Ketones: A Technical Guide for Drug Development

Executive Summary & Pharmacological Rationale

Aryl thiophene ketones—molecules featuring a planar thiophene ring connected to a phenyl ring via a ketone linkage—represent a highly privileged scaffold in modern medicinal chemistry and materials science[1]. Thiophene is universally recognized as a potent multitargeted pharmacological scaffold and serves as a classical bioisostere for benzene[2].

However, replacing a benzene ring with a thiophene ring is not merely a structural swap; it fundamentally alters the molecule's electronic architecture. The sulfur atom within the thiophene ring participates in

This technical guide explores the causality between the electronic structure of aryl thiophene ketones and their macroscopic properties, providing self-validating protocols for their computational and empirical characterization.

The Electronic Architecture: Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule dictates its chemical and physical properties[1]. In aryl thiophene ketones, the ketone linker acts as an electron-withdrawing bridge that enforces a degree of planarity, facilitating extended

The most critical parameters for assessing the kinetic stability and chemical reactivity of these molecules are the Frontier Molecular Orbitals (FMOs):

-

Highest Occupied Molecular Orbital (HOMO): Dictates the molecule's ability to donate electrons. In thiophene derivatives, the HOMO is typically distributed over the

-orbitals of the thienyl and phenyl groups[5]. -

Lowest Unoccupied Molecular Orbital (LUMO): Reflects the electron-accepting capability. The electron-withdrawing nature of the ketone linkage often localizes the LUMO heavily on the substituted phenyl-thiophene core[5].

-

Energy Gap (

): The energy difference between the HOMO and LUMO. A narrower gap generally indicates higher chemical reactivity and lower kinetic stability, while a wider gap suggests a more stable, less reactive compound[1].

Logical flow from thiophene bioisosteric replacement to pharmacological outcomes.

Quantitative Electronic Parameters

Density Functional Theory (DFT) calculations provide a wealth of information regarding the electronic transitions that describe the chemical kinetics of these compounds[6]. The table below summarizes the FMO energies and band gaps of various thiophene-containing scaffolds to provide a comparative baseline for researchers.

Table 1: Comparative Electronic Properties of Thiophene Derivatives

| Compound Class | HOMO Energy | LUMO Energy | Energy Gap ( | Key Electronic Feature |

| Aryl Thiophene Ketones (e.g., Bromothiophene derivatives) | N/A | N/A | 3.72 – 4.15 eV | Narrow reactivity differences across structurally related analogs[6]. |

| Thiophene-2-carboxamides | -5.58 to -5.91 eV | -1.99 to -2.73 eV | 3.18 – 3.59 eV | High localization of LUMO on the phenyl thiophene substituent[5]. |

| Thienylfuran Oligomers | ~ -7.00 eV | ~ -4.00 eV | ~ 3.00 eV | Promising threshold for photovoltaic and charge-transfer applications[7]. |

Self-Validating Methodologies for Electronic Characterization

To ensure scientific integrity, both computational and empirical workflows must be designed as self-validating systems. Below are the standard protocols for characterizing the electronic structure of aryl thiophene ketones.

Protocol A: Self-Validating DFT Optimization Workflow

Objective: To compute the ground-state geometry and FMO energies of aryl thiophene ketones. Causality: The B3LYP functional combined with the 6-311G(d,p) basis set is selected because the polarization functions (d,p) are critical for accurately modeling the electron density around the bulky sulfur atom, which possesses diffuse lone pairs.

Step-by-Step Methodology:

-

Initial Geometry Construction: Build the aryl thiophene ketone structure using a molecular builder. Ensure the initial torsion angle around the ketone linker is set to approximate planarity to allow for initial

-conjugation. -

Geometry Optimization: Run the optimization at the B3LYP/6-311G(d,p) level to find the lowest energy conformation.

-

Self-Validation (Frequency Analysis): Immediately perform a vibrational frequency calculation on the optimized geometry.

-

Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

-

-

TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) on the validated ground-state geometry to calculate vertical excitation energies.

-

FMO Extraction: Extract the HOMO and LUMO energies and calculate the band gap (

).

Self-validating computational workflow for determining electronic structure.

Protocol B: Empirical Spectroscopic Validation (UV-Vis)

Objective: To empirically validate the computationally predicted electronic transitions.

Causality: UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO. The experimental

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the synthesized aryl thiophene ketone in spectroscopic-grade ethanol to a concentration of

M.-

Causality: A highly dilute solution prevents excimer formation and aggregation-induced spectral shifts, ensuring the measurement reflects single-molecule electronic states.

-

-

Self-Validation (Baseline Correction): Record a baseline spectrum using pure ethanol in matched quartz cuvettes.

-

Validation Check: The baseline must be entirely flat (Absorbance < 0.01) across the 200–800 nm range. Any deviation indicates solvent contamination or cuvette mismatch, which will invalidate the sample reading.

-

-

Measurement: Scan the sample from 200 nm to 800 nm.

-

Data Correlation: Convert the experimental

to electron volts (eV) using the Planck-Einstein relation (

Conclusion

The exploration of the electronic structure of aryl thiophene ketones bridges the gap between quantum mechanics and macroscopic pharmacological efficacy. By utilizing self-validating DFT protocols paired with rigorous empirical spectroscopy, researchers can map the HOMO/LUMO energy gaps that dictate a molecule's reactivity[1]. Because the thiophene ring acts as a highly tunable bioisostere[2], mastering its electronic properties allows drug development professionals to rationally design compounds with optimized binding affinities and metabolic profiles.

References

- (5-Methylthiophen-2-yl)(phenyl)methanone - Benchchem: Electronic Structure and Molecular Orbital Analysis, Benchchem,

- 110-02-1 | MFCD00005413 | Thiophene - A2B Chem, A2B Chem,

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Thiophene derivatives: A potent multitargeted pharmacological scaffold | Request PDF, ResearchG

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties - arXiv, arXiv,

- Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC, NIH,

Sources

- 1. (5-Methylthiophen-2-yl)(phenyl)methanone | 27049-94-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

Engineering Photophysics: The Mechanistic and Photochemical Behavior of Thiophene Derivatives in Advanced Photosensitization

Executive Summary

The rational design of organic photosensitizers (PS) is a cornerstone of modern photochemistry, driving innovations in photocatalysis, triplet-triplet annihilation upconversion (TTA-UC), and photodynamic therapy (PDT). Among the structural motifs available to synthetic chemists, thiophene—a five-membered, sulfur-containing aromatic heterocycle—has emerged as a highly tunable photophysical engine. As a Senior Application Scientist, I approach thiophene not merely as a structural bridge, but as a functional modulator of excited-state dynamics. This whitepaper dissects the causality behind thiophene's ability to drive intersystem crossing (ISC), its role in singlet oxygen (

The Photophysical Engine: Intersystem Crossing (ISC) Dynamics

The primary hurdle in designing heavy-atom-free or minimally halogenated photosensitizers is overcoming the spin-forbidden nature of the transition from a singlet excited state (

First, the sulfur atom within the thiophene ring introduces a moderate intrinsic heavy-atom effect, which enhances spin-orbit coupling compared to purely carbon-based arenes. Second, and more importantly, density functional theory (DFT) and time-dependent DFT (TDDFT) computations reveal that thienyl substituents fundamentally alter the relative singlet and triplet excited-state energy levels[1]. By narrowing the energy gap (

Jablonski diagram of thiophene-enhanced intersystem crossing and Type II energy transfer.

Photochemical Pathways: Exciplex Formation and the Stability Paradox

Once localized in the triplet state, thiophene derivatives act as potent Type II photosensitizers. They undergo collisional energy transfer with ground-state triplet molecular oxygen (

The Stability Paradox: The photochemical generation of

Quantitative Photophysical Profiles

Strategic functionalization of thiophene allows for the precise tuning of optical properties. For example, integrating thiophene into BODIPY or cyclotriphosphazene scaffolds induces significant bathochromic (red) shifts, pushing absorption into the therapeutic window for deep tissue penetration[5]. Furthermore, formulating thiophene-fused dyes into nanoaggregates (e.g., using Pluronic F127) induces J-aggregation, drastically enhancing cellular uptake and

Table 1: Photophysical Parameters of Representative Thiophene-Modified Photosensitizers

| Photosensitizer Scaffold | Structural Modification | Absorption Max (nm) | Singlet Oxygen Yield ( | Target Application |

| Arene Chromophores | Thienyl substitution | ~400–500 | Up to 0.60 | Triplet-triplet annihilation[1] |

| Cyclotriphosphazene | Thiophene + Halogenation | Red-shifted (+20 nm) | Enhanced | In vitro Photodynamic Therapy[5] |

| Naph-BODIPY | Thiophene-fused + | 757 (Nanoaggregates) | ~0.50 | Aqueous Cancer Theranostics[6] |

Self-Validating Experimental Workflows

To empirically validate the photophysical efficiency of newly synthesized thiophene derivatives, precise quantification of singlet oxygen generation is mandatory. As an application scientist, I rely on chemical trapping assays because they provide a self-validating, kinetic readout that is immune to the scattering artifacts common in direct luminescence measurements.

Kinetic workflow for quantifying singlet oxygen quantum yield via DPBF photobleaching.

Protocol: Kinetic Determination of Singlet Oxygen Quantum Yield ( ) via DPBF Photobleaching

Causality Principle: 1,3-diphenylisobenzofuran (DPBF) reacts rapidly and specifically with

Step-by-Step Methodology:

-

Preparation of Equi-absorbing Solutions: Prepare a stock solution of the thiophene derivative (Sample) and a reference standard with a known quantum yield (e.g., Methylene Blue,

= 0.52 in DCM, or Rose Bengal) in an oxygen-saturated solvent. Dilute both solutions until their absorbance at the chosen irradiation wavelength is identical and low (typically ~0.1 OD) to prevent inner-filter effects. -

Introduction of the Trap: Add DPBF stock solution to the cuvette in a dark environment. The final concentration of DPBF should yield an absorbance of ~1.0 at 410 nm.

-

Baseline Acquisition: Record the initial UV-Vis absorption spectrum of the mixture in the dark to establish the baseline absorbance (

). -

Controlled Irradiation: Irradiate the cuvette using a monochromatic LED or laser matched to the photosensitizer's absorption peak. Use precise time intervals (e.g., every 10 to 15 seconds).

-

Kinetic Monitoring: Immediately measure the absorbance at 410 nm (

) after each irradiation interval. Ensure the photosensitizer's own absorption peak remains unchanged to confirm its photostability. -

Data Regression: Plot the natural logarithm of the absorbance ratio,

, against irradiation time ( -

Quantum Yield Calculation: Calculate the

of the thiophene derivative using the comparative equation:

Conclusion

The integration of thiophene into organic photosensitizers is a masterclass in applied photophysics. By leveraging its unique ability to modulate singlet-triplet energy gaps and facilitate exciplex-driven energy transfer, researchers can engineer molecules with unprecedented singlet oxygen yields. However, true clinical and industrial translation requires balancing this photochemical power with structural stability—a feat achieved through rigorous computational modeling and self-validating kinetic assays.

References

-

Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications New Journal of Chemistry (RSC Publishing) / SSRN URL: [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach National Library of Medicine (PMC) / ResearchGate URL: [Link]

-

Effect of thiophene substitution on the intersystem crossing of arene photosensitizers SciSpace / Physical Chemistry Chemical Physics URL: [Link]

-

Enhanced Singlet Oxygen Generation in Aggregates of Naphthalene-Fused BODIPY and Its Application in Photodynamic Therapy ACS Applied Bio Materials URL:[Link]

-

Theoretical study of singlet oxygen molecule generation via an exciplex with valence-excited thiophene PubMed / National Library of Medicine URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Theoretical study of singlet oxygen molecule generation via an exciplex with valence-excited thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Discovery and synthesis of novel thiophene-based molecules

The Thiophene Scaffold in Modern Drug Discovery: From De Novo Synthesis to Late-Stage Functionalization

Executive Summary The thiophene heterocycle—a five-membered, sulfur-containing aromatic ring—is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic profile, polarizability, and geometric properties make it a premier bioisostere for the benzene ring, capable of modulating lipophilicity and target-binding affinity without drastically altering molecular topology. This technical guide explores the rational design, de novo synthesis via the Gewald multicomponent reaction, and late-stage functionalization (LSF) of thiophene-based molecules. Designed for drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven experimental protocols to accelerate structure-activity relationship (SAR) exploration.

Rational Design and Bioisosteric Causality

In drug discovery, the decision to incorporate a thiophene ring is rarely arbitrary. It is driven by specific physicochemical objectives. Thiophene is a classical bioisostere for benzene and furan, but it possesses distinct advantages:

-

Vectorial Geometry: The bond angles in thiophene (C-S-C ≈ 92°) differ from benzene (C-C-C = 120°). This alters the trajectory of substituents, allowing medicinal chemists to fine-tune the spatial orientation of pharmacophores to better fit target binding pockets [1].

-

Electronic Distribution: The sulfur atom contributes two electrons to the aromatic sextet. This makes the ring electron-rich and highly susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions.

-

Metabolic Stability and Lipophilicity: The incorporation of sulfur increases the polarizability and lipophilicity (LogP) of the molecule compared to its furan analogs, often enhancing membrane permeability. Furthermore, thiophenes can block specific metabolic liabilities (like rapid CYP450-mediated oxidation) that plague purely carbocyclic rings.

De Novo Synthesis: The Gewald Multicomponent Reaction

While traditional methods like the Paal-Knorr synthesis require harsh acidic conditions to convert 1,4-dicarbonyls into thiophenes, the Gewald Reaction has emerged as the gold standard for synthesizing highly functionalized 2-aminothiophenes [2].

Mechanistic Rationale:

The Gewald reaction is a multicomponent reaction (MCR) that condenses a ketone or aldehyde with an

-

Knoevenagel Condensation: The base catalyzes the condensation of the ketone and the

-cyanoester to form an electrophilic alkylidene intermediate. -

Sulfuration: Elemental sulfur is activated by the base, attacking the

-carbon of the alkylidene. -

Cyclization: Intramolecular cyclization occurs via the attack of the sulfur intermediate onto the nitrile carbon, followed by tautomerization to yield the stable aromatic 2-aminothiophene [3].

This one-pot methodology is favored because of its high atom economy and the ability to introduce diverse functional groups at the C3, C4, and C5 positions simply by varying the starting ketone and cyanoester[4].

Figure 1: Stepwise logical progression and mechanistic pathway of the Gewald multicomponent reaction.

Protocol 1: Standardized Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Self-Validating Rationale: Morpholine is selected as it acts as both the base and the catalyst for the initial Knoevenagel condensation. Ethanol is used as a protic solvent to stabilize the polar intermediates.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add morpholine (10 mmol) dropwise at room temperature. Causality: Slow addition prevents uncontrolled exothermic condensation and minimizes dimerization side-reactions.

-

Sulfuration: Add elemental sulfur (

, 10 mmol equivalent of S) in one portion. -

Reaction: Attach a reflux condenser and heat the mixture to 50–60 °C for 12 hours. Monitor the consumption of the starting materials via TLC (Hexane:Ethyl Acetate, 3:1).

-

Workup: Once complete, cool the mixture to room temperature and pour it into crushed ice-water (50 mL). Causality: The sudden shift in polarity forces the hydrophobic thiophene product to precipitate, while morpholine salts and unreacted cyanoacetate remain in the aqueous phase.

-

Purification: Filter the resulting solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield pure crystalline product. Verify via

NMR (look for the characteristic broad singlet of the

Late-Stage Functionalization (LSF)

To rapidly expand a thiophene library without rebuilding the core de novo, researchers employ Late-Stage Functionalization (LSF). The electron-rich nature of thiophene makes it an excellent candidate for transition-metal-catalyzed cross-coupling and direct C-H activation [5].

Strategic Choice: While traditional Suzuki-Miyaura coupling requires pre-halogenated thiophenes, modern Iridium-catalyzed C-H borylation allows for the direct functionalization of unactivated C-H bonds. The Ir-catalyst typically directs borylation to the most sterically accessible position (usually C5 if C2 is occupied), providing a complementary regioselectivity profile to electrophilic aromatic substitution [6].

Figure 2: Divergent late-stage functionalization pathways for unactivated thiophene scaffolds.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromothiophenes

Self-Validating Rationale:

-

Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and

(0.05 mmol, 5 mol%). -

Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1, 5 mL), followed by an aqueous solution of

(2.0 M, 1.5 mL). Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer agent. Degassing is critical to prevent the oxidative homocoupling of the boronic acid. -

Reaction: Seal the tube and heat at 90 °C for 8 hours with vigorous stirring.

-

Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane) to isolate 2-phenylthiophene.

Pharmacological & Material Data Summary

The strategic deployment of thiophene has resulted in several blockbuster drugs and advanced materials. The table below summarizes the quantitative and qualitative data regarding key thiophene-containing molecules.

| Compound Name | Primary Application | Target / Mechanism of Action | Role of Thiophene Scaffold |

| Clopidogrel | Cardiovascular (Antiplatelet) | P2Y12 receptor antagonist | Bioisosteric replacement for benzene; provides necessary metabolic activation via CYP450 ring-opening. |

| Duloxetine | CNS (Antidepressant) | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) | Enhances lipophilicity for blood-brain barrier (BBB) penetration; modulates receptor affinity. |

| Olanzapine | CNS (Antipsychotic) | Atypical antipsychotic (D2/5-HT2A antagonist) | Fused thienobenzodiazepine system; dictates the 3D conformation required for multi-receptor binding. |

| Rivaroxaban | Cardiovascular (Anticoagulant) | Factor Xa inhibitor | Chlorothiophene moiety occupies the S1 binding pocket, providing critical halogen-bonding interactions. |

| PEDOT | Materials Science | Conductive Polymer | Poly(3,4-ethylenedioxythiophene) exhibits high conductivity and stability due to electron-rich sulfur delocalization. |

References

-

Hossaini, Z., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, National Center for Biotechnology Information (PMC). Available at:[Link]

-

Revelant, G., et al. "Green methodologies for the synthesis of 2-aminothiophene." Monatshefte für Chemie - Chemical Monthly, National Center for Biotechnology Information (PMC). Available at:[Link]

-

Kaczmarek, J. C., et al. "Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues." PNAS, National Center for Biotechnology Information (PMC). Available at:[Link]

-

Gotsko, M. D., et al. "Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media." Molecules, National Center for Biotechnology Information (PMC). Available at:[Link]

-

Cheng, C., et al. "Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes." Journal of the American Chemical Society, National Center for Biotechnology Information (PMC). Available at:[Link]

Methodological & Application

The Versatile Role of (5-Methylthiophen-2-yl)(phenyl)methanone in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1] Among the vast array of thiophene derivatives, (5-Methylthiophen-2-yl)(phenyl)methanone stands out as a pivotal building block, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the synthesis and diverse applications of (5-Methylthiophen-2-yl)(phenyl)methanone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone is the Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

The regioselectivity of the acylation is a critical aspect of this synthesis. The acylation of 2-methylthiophene predominantly occurs at the 5-position due to the activating and directing effect of the methyl group, which stabilizes the cationic intermediate formed during the electrophilic attack.[2]

Sources

Application Note: (5-Methylthiophen-2-yl)(phenyl)methanone as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

Compound: (5-Methylthiophen-2-yl)(phenyl)methanone CAS: 13600-59-4 Synonyms: 2-Benzoyl-5-methylthiophene; Methanone, (5-methyl-2-thienyl)phenyl- Molecular Weight: 202.27 g/mol Physical State: Pale yellow crystalline solid (mp: 86–88 °C)[1]

In modern medicinal chemistry, the 2-aroylthiophene core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. (5-Methylthiophen-2-yl)(phenyl)methanone serves as a critical "Hub Intermediate."[1] Its value lies in its bifunctionality:

-

The Carbonyl Bridge: Acts as a hydrogen bond acceptor and a site for stereoselective reduction or condensation (hydrazones/oximes).

-

The C5-Methyl Handle: A reactive site for radical halogenation or oxidation, allowing the attachment of complex pharmacophores (e.g., piperazines, aryl alkynes) without disrupting the aromatic core.

This guide provides validated protocols for synthesizing this intermediate and diversifying it into bioactive libraries.

Chemical Profile & Structural Logic

The compound mimics the benzophenone scaffold but introduces the thiophene ring, which offers unique electronic properties:

-

Bioisosterism: The thiophene ring is a bioisostere of benzene but is more electron-rich and lipophilic, often improving membrane permeability.

-

Metabolic Stability: The C5-methyl group blocks the metabolically labile 5-position of the thiophene ring (a common site for oxidative metabolism), extending the half-life of downstream drugs.[1]

-

Geometry: The bond angle of the thiophene ring (approx. 148° at the sulfur) alters the spatial orientation of substituents compared to a phenyl ring, potentially accessing unique binding pockets in targets like Tubulin (colchicine site) or SGLT2 .

Upstream Protocol: Regioselective Synthesis

Objective: Synthesize (5-Methylthiophen-2-yl)(phenyl)methanone with >98% regioselectivity.

Mechanism

The synthesis relies on Friedel-Crafts Acylation .[1] Using 2-methylthiophene as the substrate directs the electrophile (benzoyl cation) primarily to the C5 position due to the directing effect of the sulfur atom and the steric hindrance at C3.

Experimental Procedure

Reagents: